
1H-吡唑-4-甲酸甲酯
概述
描述
Methyl 1H-pyrazole-4-carboxylate is a versatile compound that serves as a precursor or intermediate in the synthesis of various pyrazole derivatives. These derivatives have been extensively studied due to their potential applications in coordination chemistry, medicinal chemistry, and materials science.
Synthesis Analysis
The synthesis of methyl 1H-pyrazole-4-carboxylate derivatives often involves multi-step reactions. For instance, semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate through a two-step process . Similarly, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . A green and convenient one-pot, multi-component synthesis in water was described for methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, showcasing an atom-economical and environmentally friendly approach .
Molecular Structure Analysis
The molecular structures of methyl 1H-pyrazole-4-carboxylate derivatives have been elucidated using various spectroscopic methods and X-ray crystallography. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction . The crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was also determined, revealing intermolecular hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
Methyl 1H-pyrazole-4-carboxylate derivatives undergo various chemical reactions to form complex structures. For instance, coordination polymers were constructed using these derivatives as bridging ligands with Zn(II) and Cd(II) ions . The reactivity of these compounds allows for the formation of diverse structures with potential applications in catalysis and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 1H-pyrazole-4-carboxylate derivatives have been investigated through experimental and theoretical methods. Thermal and luminescence properties were studied for coordination polymers derived from these compounds . Additionally, DFT calculations, Hirshfeld surface analysis, and antioxidant properties were evaluated for a novel pyrazole derivative . These studies provide insights into the stability, electronic structure, and potential applications of these compounds.
Case Studies
Several case studies highlight the utility of methyl 1H-pyrazole-4-carboxylate derivatives. The chiral nature of coordination polymers and their potential for enantioselective applications were demonstrated . The regioselectivity in alkylation and acylation reactions of pyrazole derivatives was also a significant finding, with implications for the design of targeted synthetic pathways . The green synthesis approach in water for pyrazole derivatives represents an advancement in sustainable chemistry .
科学研究应用
杂环氨基酸的合成
1H-吡唑-4-甲酸甲酯: 是合成新型杂环氨基酸的前体 . 这些化合物合成后以 N-Boc 保护的酯形式使用,作为药物发现中的非手性和手性构建块。 该过程涉及将哌啶羧酸转化为 β-酮酯,然后用二甲基甲酰胺二甲基缩醛处理,再进行后续反应以得到目标化合物。
有机合成与药物开发
1H-吡唑-4-甲酸甲酯 中的吡唑环是重要的有机化学支架,因为它存在于许多生物活性化合物中 . 它的衍生物被合成用于各种应用,包括开发新药。 吡唑环的多功能性使其能够创造出具有潜在的抗菌、抗炎和抗癌特性的化合物。
金属有机框架 (MOF)
该化合物用于设计吡唑羧酸盐 MOF . 这些框架在传感、催化、药物输送和发光方面有应用。 合成过程涉及创造一个网络,该网络结合了吡唑环的配位能力和羧酸盐基团的连接能力。
生物活性研究
1H-吡唑-4-甲酸甲酯: 衍生物表现出多种生物活性 . 它们因其抗菌、抗炎、抗癌、止痛、抗惊厥、驱虫、抗氧化和除草特性而受到研究。 这使得它们在开发新的治疗方法和疗法方面非常有价值。
杀虫剂化合物合成
含有恶唑环和噻唑环的 1H-吡唑-4-甲酸甲酯 衍生物已被合成并评估了其杀虫活性 . 这些研究包括通过核磁共振、质谱和元素分析对化合物进行表征,以确定它们对各种害虫的功效。
光物理性质研究
吡唑衍生物,包括从 1H-吡唑-4-甲酸甲酯 衍生的那些,正在研究其光物理性质 . 这些特性对于开发用于电子和光子应用的材料至关重要,例如有机发光二极管 (OLED) 和光伏电池。
作用机制
Target of Action
Methyl 1H-pyrazole-4-carboxylate, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary target of this compound is Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular simulation study suggests that it interacts with the active site ofLmPTR1 , a protein target in Leishmania, characterized by lower binding free energy . This interaction could potentially inhibit the function of the protein, leading to the death of the parasite.
Biochemical Pathways
It is known that pyrazole derivatives can interfere with various biological processes in parasites, such as dna synthesis, protein function, and metabolic pathways
Result of Action
The result of the action of Methyl 1H-pyrazole-4-carboxylate is the inhibition of the growth of Leishmania and Plasmodium parasites, leading to their death . This results in the alleviation of the symptoms of leishmaniasis and malaria, respectively.
安全和危害
While specific safety and hazard information for “Methyl 1H-pyrazole-4-carboxylate” is not available in the search results, it is generally recommended to ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .
未来方向
属性
IUPAC Name |
methyl 1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZKSMAJVLWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51105-90-9 | |
| Record name | Methyl 1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


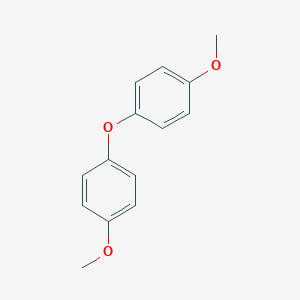


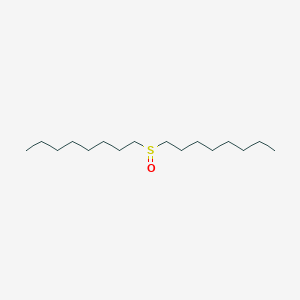

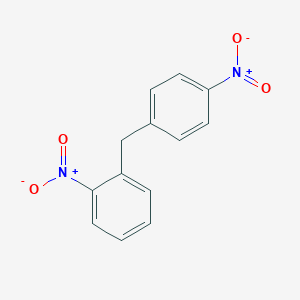


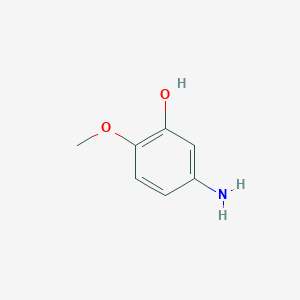
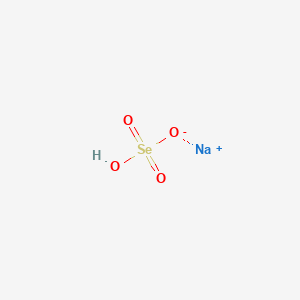
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
